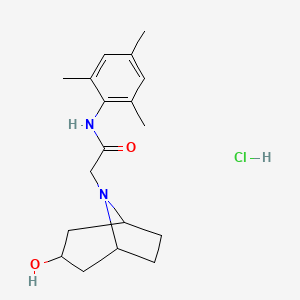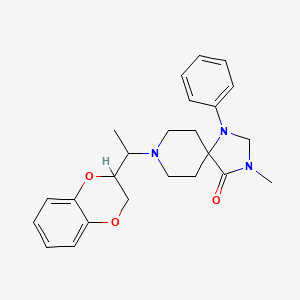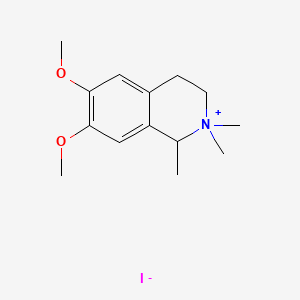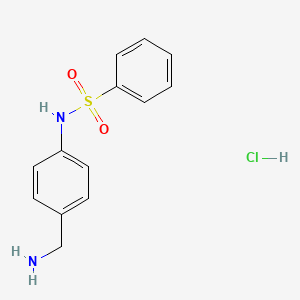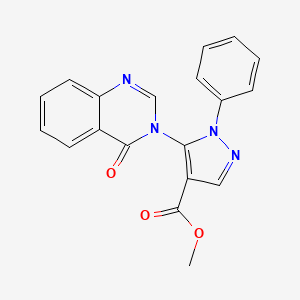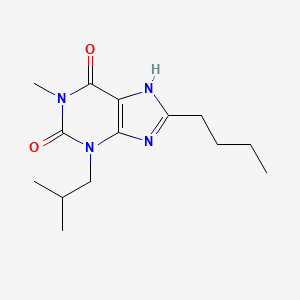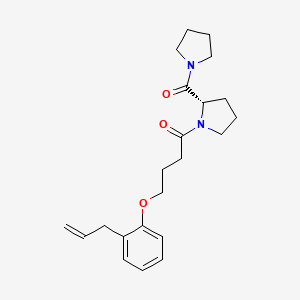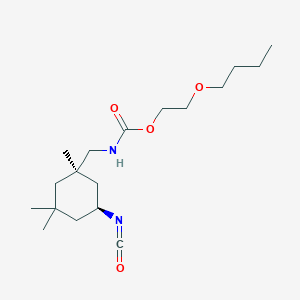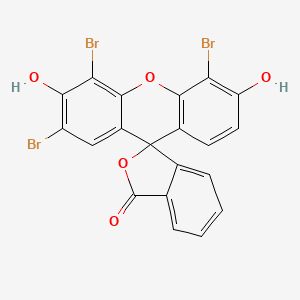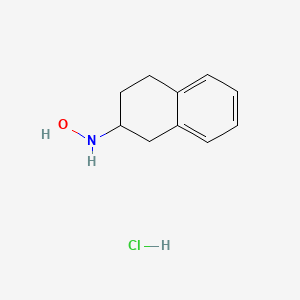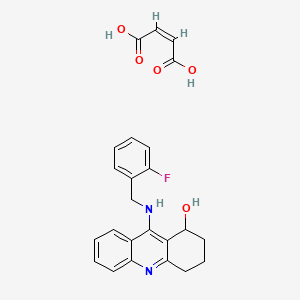
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroacridinol core, which is further modified by the addition of a fluorophenylmethylamino group. The maleate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Acridinol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridinol structure.
Introduction of the Fluorophenylmethylamino Group: This is achieved through nucleophilic substitution reactions where the acridinol core is reacted with a fluorophenylmethylamine derivative.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Its stability and solubility make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The acridinol core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The fluorophenylmethylamino group can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Modulate Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide: This compound shares a similar acridine core but differs in the functional groups attached, leading to different chemical and biological properties.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar tetrahydro structure but differ in the heterocyclic ring system, resulting in distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104675-48-1 |
|---|---|
Molecular Formula |
C24H23FN2O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;9-[(2-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19FN2O.C4H4O4/c21-15-8-3-1-6-13(15)12-22-20-14-7-2-4-9-16(14)23-17-10-5-11-18(24)19(17)20;5-3(6)1-2-4(7)8/h1-4,6-9,18,24H,5,10-12H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
PGXNOLCSZBVLKV-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



